molecular formula C15H14N3+ B299571 1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium

1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium

Cat. No. B299571
M. Wt: 236.29 g/mol
InChI Key: NFSMPTVWTRRPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium (MMQ) is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have promising applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium involves the binding of the compound to the acetylcholine receptor. Upon binding, the compound undergoes a conformational change that results in the emission of a fluorescence signal. This property has been utilized in the development of various imaging techniques for the visualization of acetylcholine in biological systems.
Biochemical and Physiological Effects:
1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium has been found to have minimal toxicity and does not interfere with the normal physiological processes of the cell. This property makes it an ideal candidate for use in various biological assays.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium in lab experiments include its high selectivity for acetylcholine, its low toxicity, and its ability to emit a fluorescence signal upon binding. However, the limitations of using this compound include the need for specialized equipment for detection and the potential for interference from other compounds in biological samples.

Future Directions

For the use of 1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium in scientific research include the development of new imaging techniques for the visualization of acetylcholine in vivo, the optimization of the synthesis method for improved yield and purity, and the exploration of other potential applications for this compound in different fields of research.
In conclusion, 1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium is a promising compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have selective binding properties for acetylcholine. The development of new imaging techniques and the optimization of the synthesis method are among the future directions for the use of this compound in research.

Synthesis Methods

The synthesis of 1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium involves the reaction of 3-methyl-2-quinoxalinecarboxaldehyde with pyridine in the presence of a reducing agent such as sodium borohydride. The resulting product is a yellow crystalline compound that has been characterized using various analytical techniques.

Scientific Research Applications

1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium has been studied for its potential use as a fluorescent probe for the detection of acetylcholine in biological samples. This compound has been found to selectively bind to acetylcholine and emit a fluorescence signal upon excitation. This property has been utilized in the development of various assays for the detection of acetylcholine in different biological systems.

properties

Molecular Formula

C15H14N3+

Molecular Weight

236.29 g/mol

IUPAC Name

2-methyl-3-(pyridin-1-ium-1-ylmethyl)quinoxaline

InChI

InChI=1S/C15H14N3/c1-12-15(11-18-9-5-2-6-10-18)17-14-8-4-3-7-13(14)16-12/h2-10H,11H2,1H3/q+1

InChI Key

NFSMPTVWTRRPFF-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1C[N+]3=CC=CC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C[N+]3=CC=CC=C3

Origin of Product

United States

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